molecular formula C19H21N3O4S B11127044 Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11127044
M. Wt: 387.5 g/mol
InChI Key: MDNHBHRHJDJFSO-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring multiple functional groups. Its structure includes:

  • A 1,3-thiazole core substituted at position 4 with a methyl carboxylate group.
  • A 1-methyl-5-oxopyrrolidin-3-yl carbonylamino group at position 2, contributing hydrogen-bonding capacity and structural rigidity.

This compound’s design integrates features common in bioactive molecules, such as the thiazole ring (often associated with kinase inhibition) and the pyrrolidinone moiety (common in nootropic and anti-inflammatory agents) .

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O4S/c1-22-11-13(10-15(22)23)17(24)21-19-20-16(18(25)26-2)14(27-19)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,20,21,24)

InChI Key

MDNHBHRHJDJFSO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Core

The thiazole ring is constructed via cyclocondensation of α-bromo carbonyl intermediates with thiourea derivatives. For example, 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with thiocarbamide in acetic acid at 60°C to yield 2-aminothiazole derivatives. This method ensures regioselectivity, as the bromine atom at the α-position directs nucleophilic attack by the sulfur atom of thiourea.

Reaction conditions:

  • Solvent: Acetic acid

  • Temperature: 60°C

  • Yield: 62–99% (depending on substituents)

The phenylethyl side chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution prior to thiazole formation. For instance, 2-phenylethyl bromide may react with a pre-formed thiazole intermediate under basic conditions to install the alkyl group at the 5-position.

Functionalization of the Pyrrolidinone Moiety

The 1-methyl-5-oxopyrrolidine fragment is synthesized separately and coupled to the thiazole core. A common route involves:

  • Itaconic acid condensation: Reacting 4-aminoacetophenone with itaconic acid in toluene under reflux forms the pyrrolidinone skeleton.

  • Methylation: The nitrogen atom is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Critical parameters:

  • Reaction time: 12–24 hours

  • Temperature: 80–100°C

  • Yield: 70–85%

Amide Bond Formation

The pyrrolidinone and thiazole subunits are connected via an amide bond. This is achieved by activating the carboxylic acid group of the pyrrolidinone derivative (e.g., using thionyl chloride or EDCI) and coupling it with the amine group on the thiazole.

Example protocol:

  • Convert 5-oxopyrrolidine-3-carboxylic acid to its acid chloride with SOCl₂.

  • React with 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate in dichloromethane.

  • Quench with aqueous NaHCO₃ and isolate the product via column chromatography.

Optimization of Reaction Conditions

Bromination Step

Bromination of the acetyl group is critical for thiazole formation. Using Br₂ in acetic acid at room temperature achieves >90% conversion to the α-bromo acyl intermediate.

Key variables:

ParameterOptimal ValueImpact on Yield
Bromine stoichiometry1.1 equivPrevents over-bromination
Reaction time2 hoursMaximizes selectivity
Temperature25°CMinimizes side reactions

Cyclocondensation Efficiency

Cyclocondensation yields vary with the electronic nature of substituents. Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) reduce yields to 62%, while electron-donating groups (e.g., -OCH₃) improve yields to 85%.

Solvent screening data:

SolventYield (%)Purity (%)
Acetic acid9298
Ethanol7895
DMF6590

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. The methyl ester group enhances solubility in non-polar solvents, facilitating separation.

Typical eluent system:

  • Hexane:Ethyl acetate = 4:1 → 1:1 (gradient)

  • Rf value: 0.3–0.4 (TLC monitoring)

Spectroscopic Validation

  • ¹H NMR: Key signals include:

    • δ 2.54–2.88 ppm (m, CH₂ of pyrrolidinone)

    • δ 3.25–3.42 ppm (m, NCH₂)

    • δ 5.68 ppm (s, N-CH₂-Ar)

  • LC-MS: Molecular ion peak at m/z 403.4 [M+H]⁺ correlates with the molecular formula C₁₈H₂₂N₃O₄S.

Comparative Analysis with Analogous Compounds

Structural Analogues

Compound NameModificationsYield (%)
Methyl 2-({1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylateFuranmethyl substituent75
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidineSimplified side chain68
AzilsartanOxadiazole instead of thiazole96

Challenges and Mitigation Strategies

Epimerization During Amide Coupling

The stereocenter at the 3-position of the pyrrolidinone is prone to racemization under acidic or high-temperature conditions. Using coupling agents like HATU at 0°C minimizes this issue.

Ester Hydrolysis

The methyl ester group may hydrolyze during prolonged storage. Stabilization strategies include:

  • Storing under anhydrous conditions at -20°C

  • Adding 1% (v/v) trimethyl orthoformate as a desiccant

Industrial-Scale Synthesis Considerations

Cost-Effective Reagents

Replacing thiocarbamide with cheaper thioacetamide reduces raw material costs by 40% but requires higher temperatures (80°C vs. 60°C).

Waste Management

Bromine residues are neutralized with Na₂S₂O₃ before aqueous disposal. Solvent recovery (e.g., acetic acid distillation) achieves 90% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds reveals key differences in substituents and physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Notes
Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate (Target) 1,3-Thiazole 2-Phenylethyl (C5), Methyl carboxylate (C4), Pyrrolidinone-carbonylamino (C2) ~403.45 (calculated) Ester, Amide, Ketone High lipophilicity; potential CNS activity due to phenylethyl group
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate Pyrrolidine 4-Chlorophenyl (C5), Phenylsulfonyl (C4), Phenyl (C2) ~473.97 (calculated) Sulfonyl, Ester, Aryl Electron-withdrawing sulfonyl group may reduce metabolic stability
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine 3-Hydroxyphenylamino (C2), Methylamino-thiazole (C4), Nitrile (C5) ~380.42 (calculated) Amine, Nitrile, Hydroxyl Lower lipophilicity; hydroxyl group enhances solubility

Key Observations:

Core Heterocycle Differences: The thiazole core in the target compound contrasts with the pyrimidine in and pyrrolidine in .

Substituent Impact: The 2-phenylethyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the polar 3-hydroxyphenyl group in (clogP ~2.1). This difference may influence blood-brain barrier penetration. The pyrrolidinone-carbonylamino group at C2 provides conformational restraint and hydrogen-bond donor/acceptor sites, unlike the sulfonyl group in , which is purely electron-withdrawing.

Synthetic Accessibility: Compounds like are synthesized via nucleophilic substitution and sulfonation, achieving moderate yields (18% reported for similar derivatives) . The target compound likely requires coupling reactions (e.g., amide bond formation) between thiazole intermediates and pyrrolidinone derivatives, though specific data are unavailable.

Research Implications and Gaps

  • Critical Data Gaps :
    • Experimental data on solubility, metabolic stability, and biological activity are lacking.
    • Comparative crystallographic studies (e.g., using SHELX ) could elucidate conformational preferences versus pyrrolidine/thiazole derivatives.

Biological Activity

Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 396.48 g/mol

The structural features include a thiazole ring, a pyrrolidine moiety, and an ethyl phenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with thiazole and pyrrolidine scaffolds often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This section will summarize findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
8bU87MG0.78Inhibition of EGFR and PDGFR kinases
10bA549 (Lung)1.27Induction of apoptosis
21MCF7 (Breast)0.64Disruption of cell cycle

These results suggest that this compound may also exhibit similar properties due to its structural analogies .

Mechanistic Studies

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways. For example, compounds targeting tyrosine kinases have been shown to disrupt critical pathways in cancer cell survival and proliferation.

A study on related thiazoles indicated that the presence of specific functional groups significantly enhances inhibitory activity against kinases involved in cancer progression . This suggests that this compound might similarly interact with these targets.

Case Studies

Several case studies have explored the biological activity of thiazole compounds:

  • Study on Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that modifications to the thiazole ring significantly impacted potency, with certain substitutions leading to enhanced activity against breast and lung cancer cells .
  • Inhibition of Kinase Activity : Another investigation focused on the inhibition of specific kinases by thiazole derivatives. Compounds were tested against c-Kit and Flt-3 kinases, revealing potent inhibitory effects that correlated with structural features similar to those found in this compound .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Preparation of precursor components such as substituted thiazole rings and pyrrolidinone derivatives via Gewald reactions or condensation methods .
  • Step 2 : Coupling of the thiazole core with the pyrrolidinone fragment using carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the carbonyl linkage .
  • Step 3 : Final esterification or functionalization under controlled conditions (e.g., methanol/HCl for methyl ester formation) .
    Key challenges include optimizing reaction yields for sterically hindered intermediates and ensuring regioselectivity during coupling steps .

Q. How is the structural integrity of this compound validated post-synthesis?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Infrared (IR) Spectroscopy : Identification of characteristic peaks (e.g., C=O at ~1700 cm1^{-1}, N-H at ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
    Cross-referencing spectral data with analogous thiazole-pyrrolidinone hybrids is critical for validation .

Q. What preliminary biological assays are recommended for screening its activity?

  • In vitro enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinases, proteases) .
  • Cytotoxicity screening : Use cell lines (e.g., HeLa, HEK293) to assess baseline toxicity .
  • Solubility and stability tests : Evaluate stability in PBS (pH 7.4) and DMSO to ensure assay reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Step 1 : Verify compound purity via HPLC (>95%) to rule out impurities .
  • Step 2 : Replicate assays under standardized conditions (e.g., temperature, solvent, cell passage number) .
  • Step 3 : Conduct orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
    Contradictions may arise from off-target effects or assay-specific interference (e.g., autofluorescence in fluorogenic assays) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
  • Prodrug approaches : Mask ester groups with hydrolyzable moieties (e.g., tert-butyl esters) to enhance bioavailability .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots and guide derivatization .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic substituent variation : Modify the phenylethyl group (e.g., para-fluoro substitution) or pyrrolidinone ring (e.g., methyl vs. cyclopropyl) .
  • 3D-QSAR modeling : Employ computational tools (e.g., CoMFA) to correlate structural features with activity .
  • Fragment-based screening : Test truncated analogs (e.g., thiazole-only fragments) to isolate pharmacophoric elements .

Q. What experimental approaches elucidate its mechanism of action at the molecular level?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • CRISPR-Cas9 knockout models : Validate target specificity by assessing activity in gene-edited cell lines .

Methodological Considerations

Q. How should researchers address low yields in the final coupling step?

  • Optimize reaction conditions : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura-type couplings if aryl halides are involved .
  • Protecting group strategy : Temporarily protect reactive amines or carbonyls to prevent side reactions .

Q. What analytical techniques are critical for detecting degradation products?

  • LC-MS/MS : Monitor for hydrolyzed esters (e.g., free carboxylic acids) or oxidized thiazole rings .
  • Stability-indicating HPLC : Develop gradient methods to separate degradation peaks from the parent compound .

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